2-Isobutyl-4-methyl-1,3-dioxolane 2-Isobutyl-4-methyl-1,3-dioxolane cis- And trans-2-isobutyl-4-methyl-1, 3-dioxolane, also known as iso-valeraldehyde propyleneglycol acetal 1 or 1, 3-dioxolane, 4-methyl-2-(2-methylpropyl), cis, belongs to the class of organic compounds known as 1, 3-dioxolanes. These are organic compounds containing 1, 3-dioxolane, an aliphatic five-member ring with two oxygen atoms in ring positions 1 and 3. cis- And trans-2-isobutyl-4-methyl-1, 3-dioxolane is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, cis- and trans-2-isobutyl-4-methyl-1, 3-dioxolane is primarily located in the cytoplasm. cis- And trans-2-isobutyl-4-methyl-1, 3-dioxolane has a sweet, buttery, and dairy taste.
Brand Name: Vulcanchem
CAS No.: 18433-93-7
VCID: VC21062949
InChI: InChI=1S/C8H16O2/c1-6(2)4-8-9-5-7(3)10-8/h6-8H,4-5H2,1-3H3
SMILES: CC1COC(O1)CC(C)C
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

2-Isobutyl-4-methyl-1,3-dioxolane

CAS No.: 18433-93-7

Cat. No.: VC21062949

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

2-Isobutyl-4-methyl-1,3-dioxolane - 18433-93-7

Specification

Description cis- And trans-2-isobutyl-4-methyl-1, 3-dioxolane, also known as iso-valeraldehyde propyleneglycol acetal 1 or 1, 3-dioxolane, 4-methyl-2-(2-methylpropyl), cis, belongs to the class of organic compounds known as 1, 3-dioxolanes. These are organic compounds containing 1, 3-dioxolane, an aliphatic five-member ring with two oxygen atoms in ring positions 1 and 3. cis- And trans-2-isobutyl-4-methyl-1, 3-dioxolane is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, cis- and trans-2-isobutyl-4-methyl-1, 3-dioxolane is primarily located in the cytoplasm. cis- And trans-2-isobutyl-4-methyl-1, 3-dioxolane has a sweet, buttery, and dairy taste.
CAS No. 18433-93-7
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name 4-methyl-2-(2-methylpropyl)-1,3-dioxolane
Standard InChI InChI=1S/C8H16O2/c1-6(2)4-8-9-5-7(3)10-8/h6-8H,4-5H2,1-3H3
Standard InChI Key PDVLTWPJDBXATJ-UHFFFAOYSA-N
SMILES CC1COC(O1)CC(C)C
Canonical SMILES CC1COC(O1)CC(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator